molecular formula C20H13NO6 B5335015 1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one

1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one

Cat. No.: B5335015
M. Wt: 363.3 g/mol
InChI Key: JCPBZASOZQCAIR-UHFFFAOYSA-N
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Description

1-Hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one is an organic compound with the molecular formula C20H13NO6 This compound is known for its unique structural features, which include a xanthene core substituted with a hydroxy group and a nitrobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Attachment of the Nitrobenzyl Ether Moiety: The final step involves the etherification of the hydroxy group with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of xanthone derivatives.

    Reduction: Formation of amino-substituted xanthene derivatives.

    Substitution: Formation of various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrobenzyl ether moiety can undergo redox reactions. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3-[(4-methylbenzyl)oxy]-9H-xanthen-9-one: Similar structure but with a methyl group instead of a nitro group.

    1-Hydroxy-3-[(4-chlorobenzyl)oxy]-9H-xanthen-9-one: Similar structure but with a chloro group instead of a nitro group.

    1-Hydroxy-3-[(4-aminobenzyl)oxy]-9H-xanthen-9-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-Hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox behavior and interactions with biological targets.

Properties

IUPAC Name

1-hydroxy-3-[(4-nitrophenyl)methoxy]xanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO6/c22-16-9-14(26-11-12-5-7-13(8-6-12)21(24)25)10-18-19(16)20(23)15-3-1-2-4-17(15)27-18/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPBZASOZQCAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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